

Introduction: The Strategic Importance of Pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: *3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde*

CAS No.: 36640-42-3

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In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the pyrazole scaffold is a cornerstone. Its derivatives are integral to a multitude of pharmaceuticals, agrochemicals, and functional dyes.[1][2] At the heart of this chemical diversity lies pyrazole-4-carbaldehyde, a deceptively simple yet profoundly versatile building block. The aldehyde group at the C4 position, an electron-deficient site, serves as a reactive handle for an extensive array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of pyrazole-4-carbaldehyde, moving beyond mere procedural steps to elucidate the underlying principles that govern its reactivity and utility in the construction of complex heterocyclic systems.

The primary and most robust route to this key intermediate is the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles.[3][4][5][6] Once synthesized, pyrazole-4-carbaldehyde becomes a gateway to fused ring systems of immense biological importance, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are central scaffolds for various kinase inhibitors.[7][8] Furthermore, its role as an electrophile in condensation and multicomponent reactions opens up efficient pathways to densely functionalized molecules.[9][10] This document is designed for researchers, scientists, and

drug development professionals, offering both foundational knowledge and field-proven protocols to leverage this powerful synthon.

Part 1: Securing the Cornerstone: Synthesis of Pyrazole-4-carbaldehyde

The successful application of any building block begins with its reliable synthesis. The Vilsmeier-Haack reaction is the preeminent method for producing pyrazole-4-carbaldehydes, valued for its efficiency and broad applicability.^{[4][6][11]}

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds via a two-stage mechanism. First is the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).^[5] This reagent is then attacked by an electron-rich precursor. The reaction can be employed in two primary ways:

- **Direct Formylation:** An existing pyrazole ring, if sufficiently electron-rich, undergoes electrophilic substitution at the C4 position.^[12]
- **Cyclization-Formylation:** A more common and versatile approach involves the reaction of an acetophenone hydrazone with the Vilsmeier reagent, which orchestrates both the cyclization to form the pyrazole ring and the formylation at the C4 position in a single pot.^{[1][11][13]}

This second approach is often preferred as it builds the core heterocycle and installs the reactive handle simultaneously, offering greater molecular diversity from readily available starting materials.

Caption: Vilsmeier-Haack reaction workflow for pyrazole-4-carbaldehyde synthesis.

Protocol 1: General Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde

This protocol details the cyclization-formylation of a substituted acetophenone phenylhydrazone.

Expertise & Causality:

- **Anhydrous Conditions:** The Vilsmeier reagent is highly sensitive to moisture and will rapidly decompose.^{[5][11]} All glassware must be oven-dried, and anhydrous solvents are critical for success.
- **Temperature Control:** The initial formation of the Vilsmeier reagent is exothermic. Adding POCl_3 dropwise to ice-cold DMF prevents uncontrolled reaction and degradation of the reagent.^[5]
- **Stoichiometry:** An excess of the Vilsmeier reagent (typically 3-4 equivalents) is used to drive the reaction to completion.^[11]

Step-by-Step Methodology:

- **Reagent Preparation:** In a three-neck, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF, 4.0 mL). Cool the flask to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl_3 , 3.0 mmol) dropwise to the cold, stirred DMF over 15-20 minutes. Maintain the temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes until the white, viscous Vilsmeier reagent forms.^[14]
- **Addition of Precursor:** Dissolve the appropriate acetophenone hydrazone (1.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.^{[4][11]}
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (~50 g) with vigorous stirring. This step is exothermic and should be performed cautiously in a fume hood.
- **Neutralization & Isolation:** Neutralize the acidic solution with a dilute sodium hydroxide or saturated sodium bicarbonate solution until it is slightly basic (pH ~8). A precipitate will form.

Allow the mixture to stand, often overnight, to ensure complete precipitation.[11]

- Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[11]

Trustworthiness - Self-Validating System: The success of this protocol is validated by characterization of the final product. The presence of a sharp singlet between δ 9.8-10.0 ppm in the $^1\text{H-NMR}$ spectrum is indicative of the aldehyde proton. The disappearance of the hydrazone N-H proton signal and the appearance of characteristic pyrazole ring proton signals confirm successful cyclization.

Precursor Hydrazone Substituent (Aryl)	Reaction Time (h)	Yield (%)	Reference
Phenyl	4	85	[11]
4-Chlorophenyl	5	88	[11]
4-Methoxyphenyl	4	90	[11]
4-Nitrophenyl	6	75	[11]

Table 1:
Representative yields
for the synthesis of 1-
aryl-3-phenyl-1H-
pyrazole-4-
carbaldehydes via the
Vilsmeier-Haack
reaction.

Part 2: Applications in Fused Heterocyclic Synthesis

The true power of pyrazole-4-carbaldehyde is realized when it is used as a scaffold to build more complex, fused heterocyclic systems. Its aldehyde functionality is the key that unlocks access to a variety of annulation and cyclization strategies.

Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous inhibitors of protein kinases.[8] The Friedländer synthesis offers a direct and efficient route to this system.

Causality of the Method: This reaction involves the base-catalyzed condensation of a 5-amino-1H-pyrazole-4-carbaldehyde with a compound containing an activated methylene group (e.g., a ketone, malononitrile, or diethyl malonate).[15][16][17] The base (e.g., piperidine or KOH) deprotonates the active methylene compound, generating a nucleophile that attacks the aldehyde. An intramolecular cyclization followed by dehydration yields the fused aromatic pyridine ring.[15]

Caption: Workflow for Friedländer synthesis of pyrazolo[3,4-b]pyridines.

Protocol 2: Synthesis of a 6-Substituted-Pyrazolo[3,4-b]pyridine

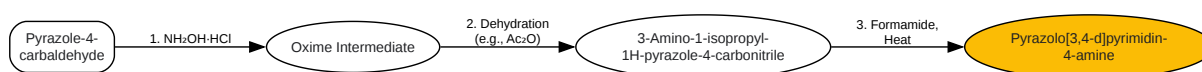
Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and an appropriate active methylene compound (e.g., cyclohexanone, 1.1 mmol) in ethanol (10 mL).[15]
- **Catalysis:** Add a catalytic amount of piperidine (0.1 mmol).
- **Reaction:** Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
- **Isolation:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
- **Purification:** Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from a suitable solvent like ethanol or purified via column chromatography.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is another critical pharmacophore, notably found in several Janus Kinase (JAK) inhibitors used to treat inflammatory diseases.[7] A common and effective strategy involves a two-step sequence starting from the pyrazole-4-carbaldehyde.

Expertise & Rationale: The aldehyde is first converted into a nitrile. This transformation is strategic because the 3-amino-4-cyano pyrazole is an ideal precursor for building the adjacent pyrimidine ring. The amino group and the nitrile group possess the correct ortho-relationship and reactivity to cyclize with a one-carbon source like formamide.[7]



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Caption: Two-step synthesis of the pyrazolo[3,4-d]pyrimidine core.

Protocol 3: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Step 1: Synthesis of 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

- Oxime Formation: To a solution of 3-amino-1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature until TLC indicates complete consumption of the aldehyde.[7]
- Dehydration to Nitrile: Isolate the crude oxime. Suspend it in a dehydrating agent such as acetic anhydride and heat under reflux for 1-2 hours.[7]
- Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[7]

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

- Reaction Setup: In a high-boiling point solvent such as DMF, dissolve the 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq).[7]
- Cyclization: Add an excess of formamide and heat the mixture to 150-180 °C for several hours, monitoring by TLC.[7]
- Isolation: Cool the reaction mixture and pour it into water. The product will precipitate.
- Purification: Collect the solid by filtration, wash thoroughly with water, and dry to yield the target 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[7]

Multicomponent Reactions (MCRs) for Pyrano[2,3-c]pyrazoles

Multicomponent reactions are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[10][18] Pyrazole-4-carbaldehyde is an excellent aldehyde component in MCRs for synthesizing fused systems like pyrano[2,3-c]pyrazoles.

Mechanistic Insight: A typical four-component reaction involves the pyrazole-4-carbaldehyde, malononitrile, a β -ketoester (like ethyl acetoacetate), and hydrazine hydrate. The reaction proceeds through a cascade of well-established transformations: a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolized β -ketoester, and finally, cyclization with hydrazine to form both the pyrazole and pyran rings.[10]

Protocol 4: One-Pot Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative

Step-by-Step Methodology:

- Reaction Setup: In a flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (15 mL).[10]
- Catalysis: Add a catalytic amount of a base, such as piperidine (5 mol%).[10]
- Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid, with a solid product precipitating out of solution within 20-60 minutes.[10]

- Isolation: Collect the precipitate by vacuum filtration.
- Purification: Wash the solid with cold ethanol and dry to afford the pure pyrano[2,3-c]pyrazole product in high yield.

Aldehyde Component	MCR Product	Yield (%)	Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde	6-Amino-1,4-dihydro-3-methyl-1,4-diphenyl-pyrano[2,3-c]pyrazole-5-carbonitrile	92	[10]
1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde	6-Amino-1,4-dihydro-3-methyl-4-(p-tolyl)-1-phenyl-pyrano[2,3-c]pyrazole-5-carbonitrile	88	[10]

Table 2:
Representative yields for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Conclusion

Pyrazole-4-carbaldehyde is far more than a simple heterocyclic aldehyde; it is a strategic precursor that enables access to a vast and valuable chemical space. Its reliable synthesis via the Vilsmeier-Haack reaction provides a solid foundation for subsequent elaborations. Through well-established methodologies like the Friedländer annulation and innovative multicomponent strategies, this building block is readily transformed into fused pyrazole systems that lie at the core of modern medicinal chemistry. The protocols and insights provided herein demonstrate the causality behind key experimental choices, empowering researchers to confidently and effectively utilize pyrazole-4-carbaldehyde in their own synthetic endeavors.

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